molecular formula C7H14N2 B072994 1-tert-Butyl-3-ethylcarbodiimide CAS No. 1433-27-8

1-tert-Butyl-3-ethylcarbodiimide

Cat. No.: B072994
CAS No.: 1433-27-8
M. Wt: 126.2 g/mol
InChI Key: AXTNYCDVWRSOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 1-tert-Butyl-3-ethylcarbodiimide (TBEC) is the amine group in peptide synthesis . It is used as a coupling reagent in the guanylation of amines in the presence of a metal catalyst .

Mode of Action

TBEC interacts with its targets by forming a reactive intermediate that can couple with amines to form a peptide bond . This process is facilitated by the presence of a metal catalyst .

Biochemical Pathways

TBEC is involved in the peptide synthesis pathway, specifically in the formation of peptide bonds. It is used in the guanylation of amines, which is a crucial step in peptide synthesis . The use of TBEC in this process minimizes racemization, precipitation, and radical-induced side reactions .

Result of Action

The result of TBEC’s action is the formation of peptide bonds with minimal side reactions. This leads to the successful synthesis of peptides with high purity . It is also used to form homogeneous metal catalysts to be employed in the Ziegler-Natta stereospecific isotactic polymerization .

Action Environment

The action of TBEC can be influenced by environmental factors such as the solvent used and the presence of impurities in the reagent . For example, TBEC/Oxyma-mediated peptide couplings in NBP/EtOAc (1:4) proceeded with minimal racemization, free of precipitation, and radical side reactions irrespective of TBEC quality . These results hold great promise for broad adoption of TBEC/Oxyma in suitable green media as a coupling strategy for sustainable peptide synthesis from an R&D lab to a manufacturing plant .

Biochemical Analysis

Biochemical Properties

1-tert-Butyl-3-ethylcarbodiimide plays a significant role in biochemical reactions, particularly in the guanylation of amines . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions . The nature of these interactions is primarily through the formation of peptide bonds, which are crucial for the synthesis of proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a coupling reagent . It participates in binding interactions with biomolecules, contributing to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown stability and minimal degradation . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to its role in peptide synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors within these pathways, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its role in peptide synthesis, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its role in peptide synthesis, it is likely to be found in areas of the cell where protein synthesis occurs, such as the cytoplasm .

Preparation Methods

1-tert-Butyl-3-ethylcarbodiimide can be synthesized through various methods. One common synthetic route involves the reaction of tert-butylamine with ethyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .

Biological Activity

1-tert-Butyl-3-ethylcarbodiimide (TBEC) is a carbodiimide compound widely used in organic synthesis, particularly in peptide coupling reactions. Its unique structure provides specific biological activities that have been the subject of various studies. This article delves into the biological activity of TBEC, focusing on its applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H14N2
  • Molecular Weight : 126.20 g/mol
  • CAS Number : 1433-27-8
  • IUPAC Name : N-(Ethylcarbonimidoyl)-2-methyl-2-propanamine

TBEC functions primarily as a coupling agent in peptide synthesis. It activates carboxylic acids to form reactive intermediates that can react with amines to form amides. This mechanism is crucial in the synthesis of peptides and other amine-containing compounds.

Biological Activity

The biological activity of TBEC has been explored in various contexts:

  • Peptide Synthesis : TBEC has been shown to enhance the efficiency of peptide synthesis while minimizing racemization, a common issue in peptide coupling reactions. Studies indicate that TBEC can be a more sustainable alternative to traditional coupling agents like DIC (diisopropylcarbodiimide) .
  • Toxicity and Safety : While TBEC is effective as a coupling agent, safety assessments have highlighted its potential irritant properties. It is classified as a flammable liquid and can cause skin and eye irritation . Proper handling and safety measures are essential when working with this compound.
  • Efficiency in Solid-Phase Synthesis : Research indicates that TBEC is particularly effective in solid-phase peptide synthesis (SPPS). It demonstrates lower side reactions compared to other carbodiimides, making it a preferred choice for synthesizing complex peptides .

Comparative Analysis

The following table compares TBEC with other carbodiimides commonly used in peptide synthesis:

PropertyThis compound (TBEC)Diisopropylcarbodiimide (DIC)N,N'-Diisopropylcarbodiimide (DIC)
Molecular Weight126.20 g/mol174.24 g/mol174.24 g/mol
ReactivityHighModerateModerate
Racemization TendencyLowHighModerate
ToxicityModerateHighHigh
ApplicationPeptide synthesisPeptide synthesisPeptide synthesis

Case Studies

Several studies have highlighted the effectiveness of TBEC in biological applications:

  • Sustainable Peptide Synthesis : A study published in Organic Process Research & Development emphasized the role of TBEC in achieving high-quality peptide synthesis with minimal environmental impact . The researchers noted that TBEC reduced by-products and improved overall yield.
  • Comparative Efficacy : In comparative studies with DIC and other carbodiimides, TBEC consistently showed superior performance in terms of yield and purity of synthesized peptides, making it a valuable tool for chemists .
  • Mechanistic Insights : Research has also focused on the mechanistic pathways through which TBEC operates, providing insights into its interaction with amino acids during the coupling process. This understanding aids in optimizing reaction conditions for better outcomes .

Properties

InChI

InChI=1S/C7H14N2/c1-5-8-6-9-7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTNYCDVWRSOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404675
Record name 1-tert-Butyl-3-ethylcarbodiimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433-27-8
Record name 1-tert-Butyl-3-ethylcarbodiimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl-3-ethylcarbodiimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.